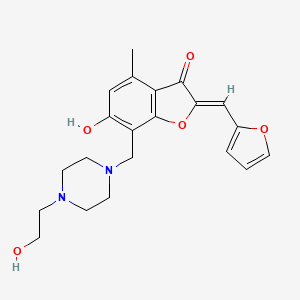
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a nitrogen-containing six-membered heterocyclic compound. Pyrimidines are of significant interest in synthetic chemistry due to their presence in natural and synthetic products, including drugs with a broad spectrum of activities such as antiviral, antimitotic, antiproliferative, and cytotoxic activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve the oxidation of C(sp3)-H bonds to form double bonds, a key reaction in both synthetic chemistry and biological systems. For instance, the oxidation of the benzylic position in 2-oxo-1,2,3,4-tetrahydropyrimidines can be achieved using environmentally friendly protocols such as water ultrasound oxidation with heterogeneous oxidizing agents like Cu(III) or Ag(III), offering advantages like the use of green solvents and excellent yields . Additionally, the synthesis of related compounds, such as 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, has been achieved through diazotization and coupling reactions, with the structure characterized by various spectroscopic measurements .
Molecular Structure Analysis
X-ray diffraction studies have been conducted on related tetrahydropyrimidine derivatives to investigate their molecular and crystal structures. These studies provide insights into the conformational features of the molecules, which are crucial for understanding their potential medicinal properties .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For example, the reaction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides leads to the formation of new amide and imide derivatives. The structures of these compounds are determined by spectroscopic methods, and computational methods such as AM1 calculations are used to study the electronic and geometric structures of the reactants, transition states, intermediates, and final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can lead to the formation of various derivatives with distinct properties. The amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid, obtained through condensation reactions, exhibit properties that are a result of their specific structural features . The study of these properties is essential for the development of new drugs and materials with desired characteristics.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Multifunctionalized dihydropyrimidine-5-carboxylic amides and esters, related to 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, have been synthesized using microwave-assisted solution phase synthesis. This process integrates several high throughput technologies, including automated microwave synthesis and continuous flow hydrogenation, to obtain key dihydropyrimidine-5-carboxylic acid intermediates through Biginelli multicomponent condensation. The subsequent functionalization of these acid cores leads to the production of various amides and esters (Desai, Dallinger, & Kappe, 2006).
Novel Foldamers
A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, which shares a similar structural motif with this compound, explored its application in constructing pseudopeptide foldamers. These foldamers, stabilized by intramolecular hydrogen bonds, demonstrate a helical conformation that could serve as a robust template for various scientific applications (Tomasini et al., 2003).
Biological Activities
The synthesis of dihydropyrimidines with varied biological activities, including antihypertensive properties, has been undertaken. Compounds such as 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters and their derivatives have shown promising results in structure-activity relationship studies, suggesting a wide range of potential applications in medicinal chemistry (Rana, Kaur, & Kumar, 2004).
Innovative Synthesis Routes
A high-yield synthesis route has been developed for 2-substituted-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives, showcasing the potential for creating a variety of structurally related compounds with significant ease and efficiency. This method highlights the versatility of dihydropyrimidine derivatives in chemical synthesis (Dreher et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound acts as an inhibitor of XO . It interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which can involve hydrogen bonds, π-π stackings, or hydrophobic interactions, are significant for the activity of these XO inhibitors .
Biochemical Pathways
By inhibiting XO, this compound affects the purine metabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . This can be particularly beneficial in conditions such as gout and certain types of kidney stones, where excessive uric acid production is a problem .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can help alleviate symptoms associated with conditions like gout and certain types of kidney stones, which are caused by excessive uric acid in the body .
Orientations Futures
The future directions for research on 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its structure-activity relationships, optimization of its synthesis process, and in-depth investigation of its mechanism of action . Additionally, more extensive testing would be needed to evaluate its safety and efficacy in the treatment of hyperuricemia-associated diseases .
Analyse Biochimique
Biochemical Properties
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been reported to exhibit remarkable activities as an inhibitor of Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . The compound interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which involve hydrogen bonds, π-π stackings, or hydrophobic interactions, are significant for the activity of these inhibitors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the XO protein. The compound binds to key residues in the protein, inhibiting its activity . This binding and inhibition can lead to changes in purine metabolism at the molecular level .
Metabolic Pathways
This compound is involved in the metabolic pathway related to purine metabolism due to its inhibitory action on XO . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas for further study.
Propriétés
IUPAC Name |
2-benzyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRPRHGLJHRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)
![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
amine](/img/structure/B3012546.png)
